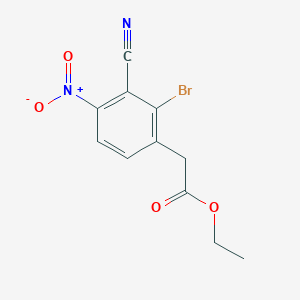
Ethyl 3-bromo-2-cyano-5-methylphenylacetate
Vue d'ensemble
Description
Ethyl 3-bromo-2-cyano-5-methylphenylacetate (EBCMPA) is a synthetic compound that has been widely used in scientific research and in the laboratory. It is a brominated cyanomethylphenylacetate ester, which is a type of organic compound that is composed of a phenyl group with a carboxylic acid ester group attached to it. EBCMPA has a number of unique properties that make it useful for a variety of applications.
Mécanisme D'action
Ethyl 3-bromo-2-cyano-5-methylphenylacetate has been found to act as a catalyst in a number of different reactions. It is believed to act as a Lewis acid, which means that it can interact with electron-deficient molecules to form new bonds. This is thought to be the basis for its ability to catalyze a variety of reactions.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-5-methylphenylacetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been found to have anti-cancer effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 3-bromo-2-cyano-5-methylphenylacetate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in large doses and should be handled with care.
Orientations Futures
Given its unique properties, there are a number of potential applications for Ethyl 3-bromo-2-cyano-5-methylphenylacetate in the future. It could be used to develop new drugs and agrochemicals, as well as to study the role of brominated compounds in the regulation of signal transduction pathways in cells. In addition, it could be used to study the role of brominated compounds in the regulation of inflammation and pain. Finally, it could be used to develop new catalysts for a variety of different chemical reactions.
Applications De Recherche Scientifique
Ethyl 3-bromo-2-cyano-5-methylphenylacetate has been used in a wide range of scientific research applications, including studies of its biochemical and physiological effects and its ability to act as a catalyst in a variety of reactions. It has been used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of the role of brominated compounds in the regulation of signal transduction pathways in cells.
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-2-cyano-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)5-11(13)10(9)7-14/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJDSAULAASHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-5-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















